molecular formula C6H16ClNO2 B2412548 1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride CAS No. 947664-21-3

1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride

Cat. No.: B2412548
CAS No.: 947664-21-3
M. Wt: 169.65
InChI Key: RCJGKTCECJGPAP-UHFFFAOYSA-N
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Description

1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethoxy group attached to a methylpropanol backbone. It is commonly used in research and industrial applications due to its reactivity and versatility.

Preparation Methods

The synthesis of 1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride typically involves the reaction of 2-aminoethanol with 2-methyl-2-propanol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols, typically using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating its electron pair. The pathways involved often include nucleophilic substitution and addition reactions, where the compound forms covalent bonds with electrophilic centers .

Comparison with Similar Compounds

1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride can be compared with similar compounds such as aminoethoxyvinyl glycine hydrochloride and 2-(2-Aminoethoxy)ethanol. These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific aminoethoxy and methylpropanol structure, which imparts distinct chemical properties and applications .

Properties

IUPAC Name

1-(2-aminoethoxy)-2-methylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2.ClH/c1-6(2,8)5-9-4-3-7;/h8H,3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJGKTCECJGPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947664-21-3
Record name 1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride
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